molecular formula C18H19NO4 B5504906 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5504906
M. Wt: 313.3 g/mol
InChI Key: KHPARCQGSJXGEM-UHFFFAOYSA-N
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Description

This compound is part of a class of organic compounds known for their diverse range of biological activities. Due to its unique molecular structure, which features both a benzodioxole moiety and an acetamide group, it has attracted interest for its potential applications in various fields of chemistry and pharmacology. Although the specific compound “N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide” does not have direct literature coverage, compounds with similar structural features have been synthesized and studied for their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including acetylation, alkylation, and condensation processes. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized by reacting pyrazole with various substituted acetamides, confirming their structures via 1H NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the conformation and stereochemistry. The crystal structure of “N-[4-(2-Propyn-1-yloxy)phenyl]acetamide” was determined, showcasing the dihedral angles between the acetamide group and the benzene ring, highlighting the molecule's three-dimensional arrangement (Belay, Kinfe, & Muller, 2012).

Scientific Research Applications

Advanced Oxidation Processes in Environmental Remediation

Research into advanced oxidation processes (AOPs) for the degradation of acetaminophen, a compound structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide, highlights the potential of these methods in environmental remediation. The study by Qutob et al. (2022) reviews the use of AOPs to treat water contaminated with acetaminophen, identifying various by-products and their biotoxicity. This research underscores the effectiveness of AOPs in breaking down complex organic molecules, which could be applicable to the degradation of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide in environmental settings (Qutob et al., 2022).

Ecological Impact and Removal Strategies

Another study by Vo et al. (2019) on acetaminophen underscores the challenges and strategies for removing such compounds from the environment. This research evaluates the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in various environmental compartments. Given the structural similarities, insights from this research could inform strategies for managing the ecological impact of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide (Vo et al., 2019).

Analgesic Mechanisms and Novel Therapeutic Approaches

Research on acetaminophen also provides a foundation for understanding the analgesic mechanisms of related compounds. Ohashi and Kohno (2020) review the known and novel mechanisms of action of acetaminophen, including its metabolism and interaction with various receptors. This comprehensive overview could guide research into the analgesic properties and therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide, exploring its utility in pain management (Ohashi & Kohno, 2020).

Environmental Occurrence and Risk Assessment

The occurrence and risk assessment of novel brominated flame retardants, as reviewed by Zuiderveen et al. (2020), offer a framework for studying N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide. This research outlines methods for detecting and assessing the ecological risks associated with various brominated compounds, which could be adapted to assess the environmental impact of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide, especially considering its potential use in industrial applications (Zuiderveen et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-13-3-6-15(7-4-13)21-11-18(20)19-10-14-5-8-16-17(9-14)23-12-22-16/h3-9H,2,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPARCQGSJXGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenoxy)acetamide

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